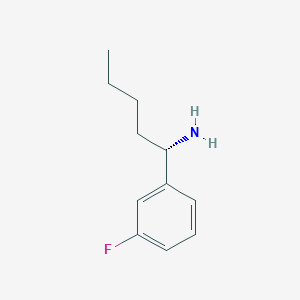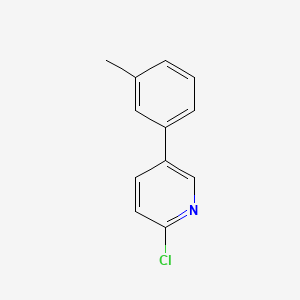
4-Acetyl-2-chlorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2-chlorobenzaldehyde is an organic compound with the molecular formula C9H7ClO2 It is a derivative of benzaldehyde, featuring both an acetyl group and a chlorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Acetyl-2-chlorobenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzaldehyde with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
化学反応の分析
Types of Reactions: 4-Acetyl-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-acetyl-2-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 4-acetyl-2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines under basic conditions.
Major Products:
Oxidation: 4-Acetyl-2-chlorobenzoic acid.
Reduction: 4-Acetyl-2-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
4-Acetyl-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of fine chemicals and as a building block in material science.
作用機序
The mechanism of action of 4-Acetyl-2-chlorobenzaldehyde largely depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary based on the specific derivative and its intended application .
類似化合物との比較
4-Chlorobenzaldehyde: Shares the chlorine substituent but lacks the acetyl group.
4-Acetylbenzaldehyde: Contains the acetyl group but lacks the chlorine substituent.
2-Chlorobenzaldehyde: Similar structure but with the chlorine atom in a different position.
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
4-acetyl-2-chlorobenzaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-5H,1H3 |
InChIキー |
OOVSFALKOGRJSL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)












![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
